Bevirimat

Content Navigation

Bevirimat is the definitive research standard for HIV-1 maturation inhibition studies. Its susceptibility is sharply influenced by Gag SP1 polymorphisms, rendering standard protease inhibitors inadequate. Use as the primary benchmark for phenotyping viral isolates and validating genotypic resistance assays. Key features:

- Specifically blocks CA-SP1 cleavage, enabling structural studies of immature Gag lattice.

- Essential reference for quantifying impact of SP1 polymorphisms (e.g., Q369H, V370A).

- 60-80 h half-life enables reliable once-daily dosing and in vivo PK/PD studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

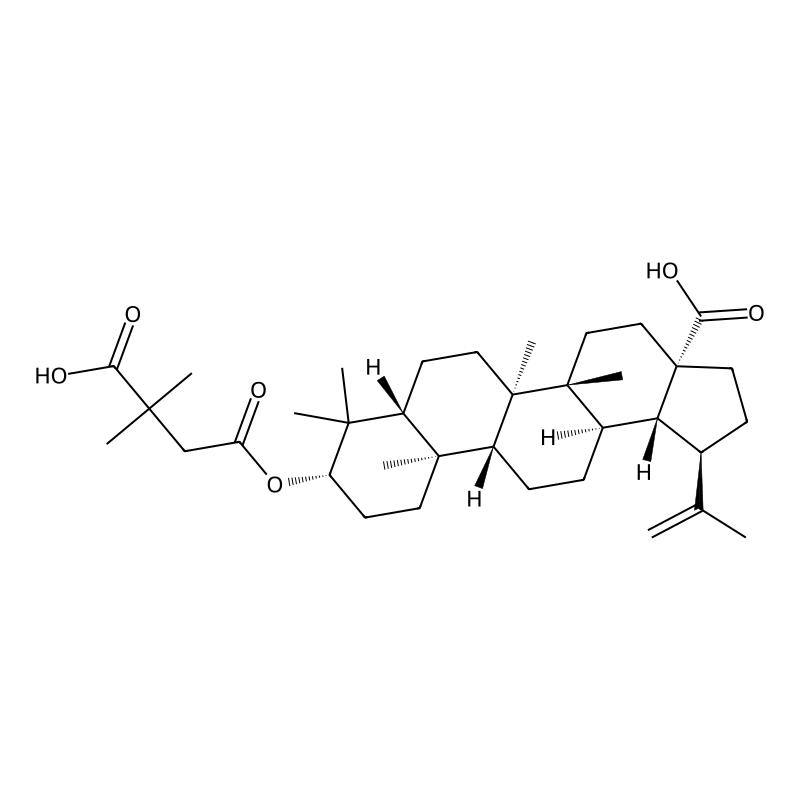

Bevirimat (CAS: 174022-42-5) is the prototype of the maturation inhibitor class of antiretroviral agents.[1][2][3] Derived from betulinic acid, it exhibits a distinct mechanism of action, selectively blocking the final proteolytic cleavage of the HIV-1 Gag polyprotein precursor at the capsid-spacer peptide 1 (CA-SP1) junction.[1][3][4] This inhibition prevents the formation of a mature, infectious viral core, resulting in the release of non-infectious virions.[1][5][6] Its favorable pharmacokinetic profile, characterized by a long plasma half-life of approximately 60-80 hours in humans, supports research into once-daily dosing regimens.[7][8][9]

Research Fit

References

- [1] Adamson, C. S., et al. (2010). Polymorphisms in Gag spacer peptide 1 confer varying levels of resistance to the HIV-1 maturation inhibitor bevirimat. Retrovirology, 7, 36.

- [2] Martin, D. E., et al. (2007). Safety and pharmacokinetics of Bevirimat (PA-457), a novel inhibitor of human immunodeficiency virus maturation, in healthy volunteers. Antimicrobial agents and chemotherapy, 51(9), 3063–3066.

- [3] What are HIV-1 maturation inhibitors and how do they work? Patsnap Synapse. (2024).

- [5] Wen, J., et al. (2019). New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study. Molecules (Basel, Switzerland), 24(20), 3794.

- [6] Martin, D. E., et al. (2008). Multiple-dose pharmacokinetics and safety of bevirimat, a novel inhibitor of HIV maturation, in healthy volunteers. British journal of clinical pharmacology, 65(5), 693–700.

- [7] Smith, P. F., et al. (2007). Phase I and II study of the safety, virologic effect, and pharmacokinetics/pharmacodynamics of single-dose 3-o-(3',3'-dimethylsuccinyl)betulinic acid (bevirimat) against human immunodeficiency virus infection. Antimicrobial agents and chemotherapy, 51(10), 3574–3581.

- [8] Lu, W., et al. (2008). Susceptibility of human immunodeficiency virus type 1 to the maturation inhibitor bevirimat is modulated by baseline polymorphisms in Gag spacer peptide 1. Antimicrobial agents and chemotherapy, 52(4), 1390–1395.

Substituting Bevirimat with its analogs or other antiretroviral classes like protease inhibitors is unreliable for targeted research due to critical differences in activity against polymorphic HIV-1 strains.[1][10] Clinical and in-vitro data show that naturally occurring polymorphisms in the Gag SP1 region (e.g., at positions 369-371) can dramatically reduce susceptibility to Bevirimat, a key factor that led to the development of second-generation inhibitors designed specifically to overcome this limitation.[2][5][10] Therefore, Bevirimat is the essential tool for establishing a baseline or reference standard in studies investigating these specific resistance pathways. Furthermore, its unique interaction with the Gag CA-SP1 substrate, distinct from the enzymatic target of protease inhibitors, means that data generated with PIs cannot be extrapolated to the maturation inhibitor class.[7]

Substitution Risk

References

- [1] Adamson, C. S., et al. (2010). Polymorphisms in Gag spacer peptide 1 confer varying levels of resistance to the HIV-1 maturation inhibitor bevirimat. Retrovirology, 7, 36.

- [2] McCallister, S., et al. (2008). HIV-1 Gag Polymorphisms Determine Treatment Response to Bevirimat (PA-457). XVII International HIV Drug Resistance Workshop.

- [3] Lataillade, M. (2015). Antiviral activity/safety of a second-generation HIV-1 maturation inhibitor. 2015 Conference on Retroviruses and Opportunistic Infections (CROI).

- [4] Urano, E., et al. (2019). Resistance to Second-Generation HIV-1 Maturation Inhibitors. Journal of virology, 93(10), e00051-19.

- [5] Maturation inhibitors. (n.d.). EBSCO Research Starters.

Pharmacokinetic Profile: Oral Absorption and Half-Life

In human pharmacokinetic studies, single oral doses of Bevirimat demonstrated predictable, dose-proportional exposure and a long terminal elimination half-life, averaging between 60 and 80 hours.[1][10] Following a 250 mg single oral dose in healthy volunteers, the mean maximum plasma concentration (Cmax) reached 3.8 µg/mL.[1] Repeated dosing for 10 days resulted in approximately a 4-fold accumulation, with Cmax values reaching up to 58 µg/mL, confirming its suitability for sustained dosing regimens.[5]

| Evidence Dimension | Terminal Elimination Half-Life (t1/2) |

| Target Compound Data | 60–80 hours (single dose) |

| Comparator Or Baseline | N/A (Baseline pharmacokinetic property) |

| Quantified Difference | N/A |

| Conditions | Single and multiple oral doses in healthy human volunteers. |

This well-characterized, long half-life provides a reliable and reproducible pharmacokinetic baseline for in-vivo studies and simplifies dosing schedules in experimental protocols.

Gag Polymorphism Sensitivity in HIV-1 Research

Bevirimat's antiviral activity is highly dependent on the amino acid sequence of the HIV-1 Gag SP1 region, making it an indispensable tool for studying resistance. In a clinical study, patients with baseline polymorphisms at Gag positions 369, 370, or 371 had a mean viral load reduction of only -0.05 log10 copies/mL.[1] In contrast, patients with the consensus amino acid sequence at these positions who achieved adequate trough concentrations (>20 µg/mL) experienced a mean viral load reduction of -1.26 log10 copies/mL.[1] Specifically, an in-vitro V7A mutation in SP1 confers high-level resistance, a key differentiator from second-generation inhibitors designed to overcome this liability.[5][10]

| Evidence Dimension | Mean Viral Load Reduction (14 days monotherapy) |

| Target Compound Data | -0.05 log10 copies/mL (in patients with Gag SP1 polymorphisms) |

| Comparator Or Baseline | Responders (no key polymorphisms): -1.26 log10 copies/mL |

| Quantified Difference | >25-fold difference in antiviral response |

| Conditions | Phase II clinical trial in treatment-experienced HIV-1 patients. |

For researchers studying Gag polymorphism-driven resistance, Bevirimat is the required reference compound, as its activity profile creates a clear, quantifiable distinction between susceptible and resistant viral strains that newer analogs are designed to eliminate.

Formulation Challenges: Standardized Material Needs

Bevirimat free acid is characterized by poor solubility in aqueous media, a property that presents significant formulation challenges.[1] Patent literature discloses that the compound is poorly soluble in water, saline, dextrose, and PEG 400.[1] This inherent low solubility necessitates the use of specific salt forms (e.g., dimeglumine) or complex formulations with solubilizing agents like propylene glycol and ethanol to achieve desired concentrations for in-vivo administration.[1] For example, a stable oral solution required a vehicle containing approximately 33-36% propylene glycol and 12-14% ethanol to solubilize the bevirimat dimeglumine salt at a concentration of 12.5 mg/mL (free acid equivalent).[1]

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Poorly soluble |

| Comparator Or Baseline | Aqueous vehicles (water, saline, dextrose) |

| Quantified Difference | Qualitative (not soluble) |

| Conditions | Standard pharmaceutical excipients. |

Procuring a well-characterized, high-purity batch of Bevirimat is critical for avoiding lot-to-lot variability and ensuring the reproducibility of formulation-dependent preclinical studies.

Reference Standard for Gag Polymorphism Resistance

Use as the definitive reference compound to phenotype viral isolates and quantify the impact of Gag SP1 polymorphisms (e.g., Q369H, V370A) on maturation inhibitor susceptibility. Its sharp activity cliff between susceptible and resistant strains makes it the ideal tool for validating genotypic resistance assays.[1][10]

Baseline for High-Throughput Screening of Maturation Inhibitors

Employ as the primary positive control and performance benchmark in cell-based assays designed to discover next-generation maturation inhibitors. Its well-documented potency and mechanism provide a robust baseline for assessing the activity of new chemical entities.[5]

In-Vivo PK and Efficacy Model Development

Leverage its predictable oral absorption and long half-life to establish and validate animal models for studying the in-vivo efficacy of maturation inhibitors. The extensive human PK data allows for more reliable cross-species scaling and interpretation of preclinical results.[2][7]

HIV-1 Core Assembly and Maturation Mechanism Studies

Utilize as a specific chemical probe to arrest the viral maturation process at the CA-SP1 cleavage step. This allows for detailed biochemical and structural studies of the immature Gag lattice and the molecular events required for forming an infectious viral core.[8]

Application Fit Matrix

References

- [1] McCallister, S., et al. (2008). HIV-1 Gag Polymorphisms Determine Treatment Response to Bevirimat (PA-457). XVII International HIV Drug Resistance Workshop.

- [2] Lu, W., et al. (2008). Susceptibility of human immunodeficiency virus type 1 to the maturation inhibitor bevirimat is modulated by baseline polymorphisms in Gag spacer peptide 1. Antimicrobial agents and chemotherapy, 52(4), 1390–1395.

- [3] Kerr, M. J., & Krystal, M. (2008). Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection. Drugs of the future, 33(1), 35.

- [4] Martin, D. E., et al. (2007). Safety and pharmacokinetics of Bevirimat (PA-457), a novel inhibitor of human immunodeficiency virus maturation, in healthy volunteers. Antimicrobial agents and chemotherapy, 51(9), 3063–3066.

- [5] Smith, P. F., et al. (2007). Phase I and II study of the safety, virologic effect, and pharmacokinetics/pharmacodynamics of single-dose 3-o-(3',3'-dimethylsuccinyl)betulinic acid (bevirimat) against human immunodeficiency virus infection. Antimicrobial agents and chemotherapy, 51(10), 3574–3581.

- [6] Adamson, C. S., & Freed, E. O. (2010). HIV-1 maturation: an enigmatic switch. Immunological reviews, 238(1), 159–175.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

2: Dang Z, Ho P, Zhu L, Qian K, Lee KH, Huang L, Chen CH. New betulinic acid derivatives for bevirimat-resistant human immunodeficiency virus type-1. J Med Chem. 2013 Mar 14;56(5):2029-37. doi: 10.1021/jm3016969. Epub 2013 Feb 20. PubMed PMID: 23379607; PubMed Central PMCID: PMC3600082.

3: Qian K, Bori ID, Chen CH, Huang L, Lee KH. Anti-AIDS agents 90. novel C-28 modified bevirimat analogues as potent HIV maturation inhibitors. J Med Chem. 2012 Sep 27;55(18):8128-36. Epub 2012 Sep 14. PubMed PMID: 22978745; PubMed Central PMCID: PMC3478670.

4: Dang Z, Qian K, Ho P, Zhu L, Lee KH, Huang L, Chen CH. Synthesis of betulinic acid derivatives as entry inhibitors against HIV-1 and bevirimat-resistant HIV-1 variants. Bioorg Med Chem Lett. 2012 Aug 15;22(16):5190-4. doi: 10.1016/j.bmcl.2012.06.080. Epub 2012 Jul 3. PubMed PMID: 22818973; PubMed Central PMCID: PMC3426442.

5: Nguyen AT, Feasley CL, Jackson KW, Nitz TJ, Salzwedel K, Air GM, Sakalian M. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles. Retrovirology. 2011 Dec 7;8:101. doi: 10.1186/1742-4690-8-101. PubMed PMID: 22151792; PubMed Central PMCID: PMC3267693.

6: Dybowski JN, Riemenschneider M, Hauke S, Pyka M, Verheyen J, Hoffmann D, Heider D. Improved Bevirimat resistance prediction by combination of structural and sequence-based classifiers. BioData Min. 2011 Nov 14;4:26. doi: 10.1186/1756-0381-4-26. PubMed PMID: 22082002; PubMed Central PMCID: PMC3248369.

7: Fun A, van Maarseveen NM, Pokorná J, Maas RE, Schipper PJ, Konvalinka J, Nijhuis M. HIV-1 protease inhibitor mutations affect the development of HIV-1 resistance to the maturation inhibitor bevirimat. Retrovirology. 2011 Aug 24;8:70. doi: 10.1186/1742-4690-8-70. PubMed PMID: 21864346; PubMed Central PMCID: PMC3184055.

8: Lu W, Salzwedel K, Wang D, Chakravarty S, Freed EO, Wild CT, Li F. A single polymorphism in HIV-1 subtype C SP1 is sufficient to confer natural resistance to the maturation inhibitor bevirimat. Antimicrob Agents Chemother. 2011 Jul;55(7):3324-9. doi: 10.1128/AAC.01435-10. Epub 2011 Apr 18. PubMed PMID: 21502630; PubMed Central PMCID: PMC3122462.

9: Keller PW, Adamson CS, Heymann JB, Freed EO, Steven AC. HIV-1 maturation inhibitor bevirimat stabilizes the immature Gag lattice. J Virol. 2011 Feb;85(4):1420-8. doi: 10.1128/JVI.01926-10. Epub 2010 Nov 24. PubMed PMID: 21106735; PubMed Central PMCID: PMC3028903.

10: Knapp DJ, Harrigan PR, Poon AF, Brumme ZL, Brockman M, Cheung PK. In vitro selection of clinically relevant bevirimat resistance mutations revealed by

Explore Compound Types